1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide
Overview
Description
1-[(4-Methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties
Preparation Methods
The synthesis of 1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Synthesis of 4-methoxy-1-naphthol: This can be achieved by methylation of 1-naphthol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 4-methoxy-1-naphthylmethyl chloride: This intermediate is prepared by reacting 4-methoxy-1-naphthol with thionyl chloride.
Coupling with piperidine-3-carboxamide: The final step involves the reaction of 4-methoxy-1-naphthylmethyl chloride with piperidine-3-carboxamide in the presence of a base such as triethylamine to yield this compound.
Chemical Reactions Analysis
1-[(4-Methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-[(4-Methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The naphthalene moiety is known to interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-[(4-Methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide can be compared with other naphthalene derivatives, such as:
4-Methoxy-1-naphthol: Similar in structure but lacks the piperidinecarboxamide moiety.
1-Methoxynaphthalene: Contains a methoxy group but lacks the piperidinecarboxamide moiety.
N-[(4-Methoxy-1-naphthyl)methyl]-2-propanaminium: Contains a different amine group compared to the piperidinecarboxamide moiety.
The uniqueness of this compound lies in its combination of the naphthalene and piperidinecarboxamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-9-8-13(15-6-2-3-7-16(15)17)11-20-10-4-5-14(12-20)18(19)21/h2-3,6-9,14H,4-5,10-12H2,1H3,(H2,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOMFRNUTWRVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCC(C3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.